molecular formula C13H15BrO3 B1293224 7-(3-Bromophenyl)-7-oxoheptanoic acid CAS No. 898787-89-8

7-(3-Bromophenyl)-7-oxoheptanoic acid

Cat. No.: B1293224
CAS No.: 898787-89-8
M. Wt: 299.16 g/mol
InChI Key: IFRDHEMFAOLDFR-UHFFFAOYSA-N
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Description

Significance of Keto-Acids as Synthetic Scaffolds

Keto-acids, or oxo-carboxylic acids, are organic compounds containing both a ketone and a carboxylic acid functional group. researchgate.net Their importance in organic synthesis is well-established, as they serve as versatile building blocks for a wide range of molecular structures. acs.org The presence of two reactive centers allows for sequential and selective modifications, enabling the construction of intricate molecular frameworks. labshake.com For instance, the carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone can undergo reactions such as reduction, olefination, or addition of nucleophiles. This dual reactivity is particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds. acs.org

Role of Halogenated Aromatic Moieties in Chemical Synthesis

The incorporation of a halogen atom, such as bromine, onto an aromatic ring is a common strategy in organic synthesis to enhance the utility of a molecule. tandfonline.com Halogenated aromatic compounds are crucial intermediates in a multitude of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. nbinno.com These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex organic molecules. tandfonline.com The bromine atom in 7-(3-Bromophenyl)-7-oxoheptanoic acid serves as a "handle" that allows for the introduction of a wide variety of substituents at the meta-position of the phenyl ring, thereby enabling the synthesis of a diverse library of derivatives. nbinno.com

Overview of Research Directions for this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest several promising avenues for investigation. The combination of the reactive keto-acid chain and the synthetically versatile bromophenyl group makes it an attractive starting material for the development of novel compounds in medicinal chemistry and materials science.

One potential research direction is its use as a scaffold for the synthesis of enzyme inhibitors. The keto-acid functionality can mimic the structure of natural substrates for certain enzymes, while the bromophenyl moiety can be modified to optimize binding affinity and selectivity. For example, similar bromophenyl-containing molecules have been investigated as kinase inhibitors for cancer therapy.

Another area of potential application is in the development of new polymers and functional materials. The carboxylic acid group can be used for polymerization reactions, while the bromophenyl group can be functionalized to introduce specific properties, such as flame retardancy or altered electronic characteristics.

Plausible Synthesis of this compound

A likely and established method for the synthesis of this compound is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This well-known reaction in organic chemistry involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. sigmaaldrich.com

In a plausible synthetic route, bromobenzene (B47551) would be acylated with heptanedioic anhydride. The reaction would be catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). tcd.iestudylib.net The mechanism involves the formation of an acylium ion from the reaction of heptanedioic anhydride with aluminum chloride. This electrophilic acylium ion is then attacked by the electron-rich aromatic ring of bromobenzene. Due to the directing effect of the bromine atom, the acylation is expected to occur at the ortho and para positions. However, steric hindrance at the ortho position would likely favor the formation of the para-substituted product, with the meta-substituted product, this compound, being a potential, albeit likely minor, isomer depending on the precise reaction conditions. Subsequent workup with water would hydrolyze the aluminum chloride complex to yield the final keto-acid product.

Detailed Research Findings and Potential Applications

Given the limited direct research on this compound, a detailed discussion of its research findings is speculative but can be inferred from the reactivity of its constituent functional groups.

The true synthetic power of this molecule lies in its potential for derivatization. The bromine atom on the phenyl ring is a key functional group that opens the door to a vast array of palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group at the 3-position, a transformation that is fundamental in the synthesis of many pharmaceutical agents. Similarly, a Heck reaction could be used to append an alkene, or a Sonogashira coupling to install an alkyne, each providing a unique vector for further molecular elaboration.

Simultaneously, the keto and carboxylic acid functionalities of the heptanoic acid chain offer orthogonal sites for chemical modification. The carboxylic acid can be readily converted into esters or amides, which can modulate the molecule's solubility and pharmacokinetic properties. The ketone group can be reduced to an alcohol, which could then be further functionalized, or it could serve as a point of attachment for other molecular fragments through reactions such as the Wittig olefination or aldol condensation.

This multi-faceted reactivity makes this compound a highly attractive building block for creating libraries of diverse compounds for high-throughput screening in drug discovery programs. The ability to systematically and independently modify three distinct points on the molecule—the aromatic ring, the ketone, and the carboxylic acid—provides a powerful strategy for exploring structure-activity relationships.

Interactive Data Table

PropertyValue
Molecular FormulaC₁₃H₁₅BrO₃
Molecular Weight299.16 g/mol
IUPAC NameThis compound
Canonical SMILESC1=CC(=CC(=C1)C(=O)CCCCCC(=O)O)Br
InChI KeyNot readily available
CAS NumberNot readily available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(3-bromophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-11-6-4-5-10(9-11)12(15)7-2-1-3-8-13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRDHEMFAOLDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645260
Record name 7-(3-Bromophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-89-8
Record name 7-(3-Bromophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 3 Bromophenyl 7 Oxoheptanoic Acid

Retrosynthetic Disconnections and Strategic Planning for the Compound

Retrosynthetic analysis of 7-(3-Bromophenyl)-7-oxoheptanoic acid identifies two primary points for logical disconnection, suggesting the main synthetic strategies. The most apparent disconnection is the carbon-carbon bond between the aromatic ring and the ketone's carbonyl carbon. This bond formation is a classic transformation, pointing directly toward a Friedel-Crafts acylation reaction. In this approach, a bromobenzene (B47551) ring would be acylated by a seven-carbon chain containing a carboxylic acid or a precursor group.

A second strategic disconnection can be made at the same C-C bond, but approached through nucleophilic addition of an organometallic reagent. This suggests a strategy where a Grignard reagent, derived from a 3-bromo-substituted benzene (B151609), attacks a suitable seven-carbon electrophile. Both strategies require careful selection of starting materials to ensure the correct placement of the bromo substituent and the eventual formation of the terminal carboxylic acid.

Approaches to Construct the Carbon Skeleton with the Ketone Functionality

The formation of the aryl ketone is a critical step in the synthesis. Several methods are available, each with distinct advantages and precursor requirements.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a powerful and direct method for forming aryl ketones. nih.govorganic-chemistry.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. nih.gov For the synthesis of this compound, this would involve the acylation of bromobenzene with a derivative of heptanedioic acid.

A plausible acylating agent is the mono-acyl chloride of heptanedioic acid, also known as 7-chloro-7-oxoheptanoic acid. The reaction would be catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. organic-chemistry.org The bromo group on the benzene ring is a deactivating but ortho-, para-directing substituent. Therefore, the acylation of bromobenzene would be expected to yield a mixture of ortho, para, and meta isomers, from which the desired meta isomer would need to be separated. The deactivation of the ring by the bromine atom means that harsher reaction conditions may be necessary compared to the acylation of benzene itself.

Table 1: Common Lewis Acid Catalysts for Friedel-Crafts Acylation
CatalystTypical ConditionsNotes
Aluminum Chloride (AlCl₃)Stoichiometric amounts, anhydrous solvent (e.g., CS₂, CH₂Cl₂)Highly reactive, traditional catalyst. organic-chemistry.org
Iron(III) Chloride (FeCl₃)Stoichiometric amounts, similar to AlCl₃A common alternative to AlCl₃.
Bismuth Triflate (Bi(OTf)₃)Catalytic amounts, often milder conditionsConsidered a "greener" catalyst alternative.
Polyphosphoric Acid (PPA)Used as both catalyst and solvent at high temperaturesEffective for intramolecular acylations. researchgate.net

Grignard Reagent Based Syntheses from Suitable Precursors

An alternative approach utilizes organometallic reagents, most notably Grignard reagents. pressbooks.pub This strategy involves the reaction of a nucleophilic organometallic compound with an electrophilic carbonyl-containing substrate. To synthesize the target molecule, a Grignard reagent such as 3-bromophenylmagnesium bromide would be prepared from 1,3-dibromobenzene.

This nucleophilic reagent can then react with a variety of seven-carbon electrophiles. One option is to react it with an acyl chloride that has a protected carboxylic acid at the other end, such as an ester of 6-(chloroformyl)hexanoic acid. A more common approach involves the addition of the Grignard reagent to a nitrile. pressbooks.pub For instance, the reaction of 3-bromophenylmagnesium bromide with a 6-cyanohexanoic acid ester would form an imine anion intermediate, which upon acidic workup and hydrolysis, would yield the desired ketone and carboxylic acid. pressbooks.publibretexts.org This method is advantageous as it avoids the potential for di-alkylation that can sometimes occur in Friedel-Crafts reactions.

Other Organometallic Coupling Reactions

Modern organic synthesis offers a range of palladium-catalyzed cross-coupling reactions that can be adapted for this purpose. libretexts.org The Suzuki-Miyaura coupling, for example, could be employed to form the crucial aryl-acyl bond. pressbooks.pub This would involve the reaction of a 3-bromophenylboronic acid with a suitable seven-carbon acyl derivative. While less direct than Friedel-Crafts acylation, such coupling reactions often exhibit high functional group tolerance and can proceed under milder conditions. nih.gov Another possibility is a decarboxylative cross-coupling, where an appropriately substituted carboxylic acid is coupled with an aryl halide. nih.gov

Introduction and Derivatization of the Carboxylic Acid Moiety

In many of the synthetic routes described, the carboxylic acid functionality is not present in its final form but rather as a precursor, such as an ester or a nitrile. The final step in these syntheses is the conversion of this precursor into the carboxylic acid.

Hydrolysis of Esters or Nitriles

The hydrolysis of terminal ester or nitrile groups is a fundamental transformation in organic synthesis to yield carboxylic acids. pressbooks.publibretexts.org This reaction can be carried out under either acidic or alkaline conditions. libretexts.orgchemistrysteps.com

Nitrile Hydrolysis : If the synthesis utilizes a nitrile as the carboxylic acid precursor, it can be hydrolyzed by heating with either an aqueous acid (like HCl or H₂SO₄) or a base (like NaOH or KOH). libretexts.orgresearchgate.net

Acidic Hydrolysis : Heating the nitrile with a dilute acid produces the carboxylic acid directly, along with an ammonium (B1175870) salt. libretexts.org The reaction proceeds via an amide intermediate. chemistrysteps.com

Alkaline Hydrolysis : Heating with a base initially produces a carboxylate salt and ammonia (B1221849) gas. libretexts.org A subsequent acidification step with a strong acid is required to protonate the carboxylate and yield the final carboxylic acid. libretexts.org

Ester Hydrolysis : Similarly, if the aliphatic chain terminates in an ester, it can be hydrolyzed to the carboxylic acid. Saponification, or base-catalyzed hydrolysis, is a common method, which yields a carboxylate salt that must be subsequently acidified. Acid-catalyzed hydrolysis is an equilibrium process that can also be used to obtain the carboxylic acid directly.

Table 2: General Conditions for Hydrolysis
Functional GroupReaction TypeReagentsProducts (Initial / Final)
Nitrile (-CN)Acidic HydrolysisDilute HCl or H₂SO₄, heatCarboxylic Acid + Ammonium Salt. libretexts.org
Nitrile (-CN)Alkaline HydrolysisNaOH(aq) or KOH(aq), heat; then H₃O⁺Carboxylate Salt + NH₃ / Carboxylic Acid. libretexts.org
Ester (-COOR)Acidic HydrolysisH₃O⁺ (catalytic), heatCarboxylic Acid + Alcohol.
Ester (-COOR)Alkaline Hydrolysis (Saponification)NaOH(aq) or KOH(aq), heat; then H₃O⁺Carboxylate Salt + Alcohol / Carboxylic Acid.

Oxidation Reactions for Carboxylic Acid Formation

Once the 7-(3-bromophenyl)-7-oxoheptanoyl framework is established, or if a precursor with a terminal functional group that can be converted to a carboxylic acid is synthesized, oxidation reactions become critical. Several established oxidation protocols are applicable for the formation of the heptanoic acid moiety.

A plausible synthetic precursor to this compound is a molecule bearing a functional group at the terminus of the seven-carbon chain that is amenable to oxidation. For instance, a primary alcohol, such as 7-(3-bromophenyl)-7-oxoheptan-1-ol, could be oxidized to the corresponding carboxylic acid. Common and effective oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Alternatively, if a precursor with a terminal alkene, 7-(3-bromophenyl)hept-6-en-1-one, is available, oxidative cleavage of the double bond can directly yield the carboxylic acid. A widely used method for this transformation is ozonolysis (O₃) followed by an oxidative workup with hydrogen peroxide (H₂O₂).

Another potential route involves the oxidation of a terminal aldehyde. A precursor such as 7-(3-bromophenyl)-7-oxoheptanal could be readily oxidized to the carboxylic acid using mild oxidizing agents like sodium chlorite (B76162) (NaClO₂) or through the Tollens' test, although the latter is more of a qualitative test than a preparative method.

The choice of the specific oxidation method would depend on the nature of the starting material and the presence of other functional groups in the molecule to avoid unwanted side reactions.

Table 1: Plausible Oxidation Reactions for Carboxylic Acid Formation

PrecursorOxidizing Agent(s)Product
7-(3-bromophenyl)-7-oxoheptan-1-olPotassium permanganate (KMnO₄)This compound
7-(3-bromophenyl)hept-6-en-1-one1. Ozone (O₃) 2. Hydrogen peroxide (H₂O₂)This compound
7-(3-bromophenyl)-7-oxoheptanalSodium chlorite (NaClO₂)This compound

Reactivity and Chemical Transformations of 7 3 Bromophenyl 7 Oxoheptanoic Acid

Transformations of the Keto Group

The ketone functional group, characterized by a carbonyl center flanked by two carbon atoms, is a site of significant chemical reactivity. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. Furthermore, the protons on the alpha-carbon (the carbon atom adjacent to the carbonyl) are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile.

Reduction Reactions to Alcohols

The keto group of 7-(3-Bromophenyl)-7-oxoheptanoic acid can be readily reduced to a secondary alcohol, yielding 7-(3-bromophenyl)-7-hydroxyheptanoic acid. This transformation is a fundamental reaction in organic synthesis. The choice of reducing agent is crucial for controlling the chemoselectivity, particularly given the presence of the carboxylic acid group.

Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically chemoselective for aldehydes and ketones, and would not reduce the carboxylic acid moiety under standard conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid, yielding 7-(3-bromophenyl)heptane-1,7-diol.

Table 1: Representative Reduction Reactions of the Keto Group

Reagent Typical Conditions Expected Product Chemoselectivity
Sodium Borohydride (NaBH₄) Methanol (B129727), 0 °C to rt 7-(3-bromophenyl)-7-hydroxyheptanoic acid High (Ketone > Carboxylic Acid)
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF), then H₃O⁺ workup 7-(3-bromophenyl)heptane-1,7-diol Low (Reduces both groups)

Derivatization to Oxime and Hydrazone Derivatives

The carbonyl group undergoes condensation reactions with nitrogen-based nucleophiles like hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (N₂H₄) or its derivatives. These reactions are typically catalyzed by a weak acid and involve the formation of a tetrahedral intermediate followed by dehydration. nih.gov

Reacting this compound with hydroxylamine would produce the corresponding oxime, 7-(3-bromophenyl)-7-(hydroxyimino)heptanoic acid. Similarly, reaction with hydrazine would yield a hydrazone. These derivatives are often stable, crystalline solids and have been historically important for the characterization of aldehydes and ketones. The formation of oximes and hydrazones is reversible and can undergo hydrolysis in aqueous media. nih.gov

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles, including organometallic reagents like Grignard reagents (R-MgBr) and organolithium reagents (R-Li). This reaction is a powerful tool for forming new carbon-carbon bonds.

However, the presence of the acidic carboxylic acid proton complicates this reaction. Organometallic reagents are strong bases and will first deprotonate the carboxylic acid. Therefore, at least two equivalents of the organometallic reagent are required: the first to deprotonate the acid and the second to add to the ketone. Subsequent aqueous workup would protonate the resulting alkoxide to yield a tertiary alcohol. For example, reaction with two equivalents of methylmagnesium bromide (CH₃MgBr) would yield 7-(3-bromophenyl)-7-hydroxy-7-methylheptanoic acid after workup.

Alpha-Functionalization Reactions (e.g., Henry Nitroaldol Reaction)

The protons on the carbon atom alpha to the ketone (C6) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile to attack various electrophiles.

The Henry (or Nitroaldol) reaction is a classic carbon-carbon bond-forming reaction between a carbonyl compound and a nitroalkane, catalyzed by a base. organic-chemistry.orgmdpi.com In the context of this compound, treatment with a base and a nitroalkane, such as nitromethane (CH₃NO₂), would result in the formation of a β-hydroxy nitro compound. organic-chemistry.orgmdpi.com This product can be a valuable synthetic intermediate, as the nitro group can be further transformed into other functional groups like amines or carbonyls. mdpi.com

Olefination Reactions (e.g., Horner-Wadsworth-Emmons, Peterson Olefination, McMurry Coupling)

Olefination reactions transform the carbonyl group into a carbon-carbon double bond (an alkene), providing another important method for C-C bond formation.

Horner-Wadsworth-Emmons (HWE) Reaction : This reaction utilizes a stabilized phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig ylide. wikipedia.org The HWE reaction typically shows high stereoselectivity, favoring the formation of (E)-alkenes (trans). wikipedia.orgnrochemistry.comalfa-chemistry.com Reacting this compound with a phosphonate ylide, such as the one derived from triethyl phosphonoacetate, would yield an α,β-unsaturated ester. The byproduct, a water-soluble phosphate salt, is easily removed, simplifying purification. wikipedia.orgalfa-chemistry.com

Peterson Olefination : This reaction involves the addition of an α-silyl carbanion to the ketone, forming a β-hydroxysilane intermediate. wikipedia.orgorganic-chemistry.orglscollege.ac.in A key advantage of the Peterson olefination is that the stereochemistry of the resulting alkene can be controlled by the conditions used to eliminate the silanol intermediate. wikipedia.orgorganic-chemistry.orglscollege.ac.intcichemicals.com Acid-catalyzed elimination proceeds via an anti-elimination pathway, while base-catalyzed elimination occurs via a syn-elimination pathway, allowing for the selective formation of either the (Z) or (E) alkene from the same intermediate. wikipedia.orgorganic-chemistry.orglscollege.ac.in

McMurry Coupling : The McMurry reaction is a reductive coupling of two carbonyl compounds using low-valent titanium reagents to form an alkene. nih.gov This reaction can be performed as an intramolecular or intermolecular coupling. An intermolecular McMurry coupling of this compound would result in a symmetrical, dimeric alkene product. The reaction is effective for synthesizing sterically hindered and strained olefins. nih.gov

Table 2: Representative Olefination Reactions of the Keto Group

Reaction Name Typical Reagent(s) Key Features Expected Product Class
Horner-Wadsworth-Emmons Stabilized phosphonate ylide, Base (e.g., NaH) Forms (E)-alkenes with high selectivity; water-soluble byproducts. wikipedia.orgnrochemistry.com Alkene
Peterson Olefination α-Silyl carbanion, then Acid or Base Stereochemistry is controllable: acid gives one isomer, base gives the other. wikipedia.orgorganic-chemistry.org Alkene

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is another key site for chemical modification. While generally less reactive towards nucleophilic attack than ketones, it undergoes a variety of important transformations. The presence of this functional group can be a challenge in drug design due to metabolic instability or limited membrane permeability, often leading chemists to replace it with bioisosteres. nih.govresearchgate.net

Common reactions include:

Esterification : In the presence of an acid catalyst, this compound can react with an alcohol to form an ester. This is a reversible equilibrium-controlled process known as Fischer esterification.

Amide Formation : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with primary or secondary amines to form stable amide bonds.

Reduction : As mentioned, strong reducing agents like LiAlH₄ will reduce the carboxylic acid to a primary alcohol. Borane (BH₃) is also effective for this transformation and can sometimes offer better chemoselectivity over other functional groups compared to LiAlH₄.

Reactivity of the Aryl Bromide Substituent

The carbon-bromine bond on the phenyl ring is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.

The aryl bromide moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction is highly versatile and tolerant of many functional groups, making it suitable for functionalized substrates like this compound. libretexts.orgacs.org The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to form the new C-C bond. yonedalabs.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The reaction proceeds under mild conditions and is widely used in the synthesis of complex molecules. wikipedia.orgjk-sci.com

Kumada Coupling: The Kumada coupling reaction utilizes a Grignard reagent (organomagnesium) or an organolithium reagent as the coupling partner for the aryl bromide, catalyzed by a palladium or nickel complex. nrochemistry.com While highly effective, the high reactivity of the organometallic reagent makes this reaction less tolerant of acidic functional groups like the carboxylic acid in the parent molecule, which would likely require protection. nrochemistry.comacs.org

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst System Expected Product Type
Suzuki-Miyaura Boronic acid/ester Pd(PPh₃)₄, Base (e.g., K₂CO₃) Biaryl or Aryl-alkene
Heck Alkene Pd(OAc)₂, Ligand (e.g., PPh₃), Base Arylated Alkene
Sonogashira Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI, Amine Base Aryl Alkyne

The aryl bromide can be converted into highly reactive organometallic intermediates, such as Grignard or organolithium reagents. libretexts.org

Grignard Reagent Formation: The reaction of this compound with magnesium metal would be complicated by the presence of the acidic carboxylic acid proton. Grignard reagents are strong bases and would be quenched by this proton. libretexts.org Therefore, protection of the carboxylic acid group (e.g., as an ester) would be necessary before attempting the formation of the Grignard reagent. Even with protection, the presence of the ketone carbonyl group can lead to side reactions. However, the formation of functionalized Grignard reagents at low temperatures from aryl bromides containing ester or nitrile groups has been reported using highly activated magnesium. cmu.eduresearchgate.net

Organolithium Reagent Formation: Aryllithium reagents can be prepared from aryl bromides either by direct reaction with lithium metal or, more commonly, through lithium-halogen exchange with an alkyllithium reagent such as n-butyllithium or tert-butyllithium at low temperatures. wikipedia.orgmasterorganicchemistry.com Similar to Grignard reagents, organolithium reagents are extremely strong bases and nucleophiles. sigmaaldrich.com Consequently, both the carboxylic acid and the ketone functionalities would need to be protected to prevent undesired side reactions during the formation and subsequent use of the organolithium species.

Table 5: Formation of Organometallic Reagents

Reagent Type Method of Formation Necessary Precautions
Grignard Reagent Reaction with Mg metal in ether (e.g., THF) Protection of carboxylic acid and ketone required. Use of activated Mg at low temperatures may be possible.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.comlibretexts.org For an SNAr reaction to proceed readily, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org In the case of this compound, the bromine atom serves as the leaving group. The ketone group at the meta position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but is not optimally positioned to stabilize the negative charge in the Meisenheimer complex intermediate of a classical SNAr reaction. libretexts.org

However, substitution of the bromine atom can be achieved under certain conditions, particularly through metal-catalyzed cross-coupling reactions, which proceed through mechanisms distinct from the classical SNAr pathway. For instance, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds by coupling aryl halides with amines. ua.edunih.govacs.org In a hypothetical reaction, this compound could be coupled with various amines in the presence of a palladium catalyst and a suitable base to yield the corresponding 7-(3-aminophenyl)-7-oxoheptanoic acid derivatives. The choice of phosphine ligand on the palladium catalyst can be crucial for the reaction's success and scope. organic-chemistry.orgnih.gov

Table 1: Hypothetical Palladium-Catalyzed Amination of this compound

Entry Amine Catalyst Base Solvent Product
1 Aniline Pd₂(dba)₃ / Xantphos NaOtBu Toluene 7-(3-(phenylamino)phenyl)-7-oxoheptanoic acid
2 Morpholine Pd(OAc)₂ / BINAP K₃PO₄ Dioxane 7-(3-morpholinophenyl)-7-oxoheptanoic acid

Functionalization of the Alkyl Chain

The seven-carbon alkyl chain of this compound offers multiple sites for functionalization through a variety of reaction types.

Radical Reactions

Free radical reactions can be initiated on the alkyl chain, typically under photochemical or thermal conditions with a radical initiator. wikipedia.orglibretexts.org The reactivity of C-H bonds in radical halogenation generally follows the order of tertiary > secondary > primary, due to the relative stability of the resulting alkyl radicals. libretexts.orgyoutube.com In the heptanoic acid chain of the title compound, all carbons (except the one bearing the carboxyl group) are secondary. The position alpha to the ketone (C6) is activated towards radical formation due to resonance stabilization of the resulting radical by the carbonyl group. Visible-light-mediated photocatalysis has emerged as a mild and efficient method for generating radicals and effecting C-C bond formation at the α-position of ketones. researchgate.netsemanticscholar.orgresearchgate.net

Table 2: Plausible Radical Reactions on the Alkyl Chain

Position on Chain Reagents Reaction Type Potential Product
C6 (α to C=O) N-Bromosuccinimide, AIBN, CCl₄, Δ Radical Bromination 7-(3-Bromophenyl)-6-bromo-7-oxoheptanoic acid
C6 (α to C=O) Silyl enol ether, photocatalyst, visible light α-Alkylation researchgate.netsemanticscholar.orgresearchgate.net 6-Alkyl-7-(3-bromophenyl)-7-oxoheptanoic acid

Selective Halogenation or Oxidation

Selective functionalization of the alkyl chain can be achieved under more controlled conditions. The position alpha to the ketone (C6) is particularly susceptible to electrophilic substitution via an enol or enolate intermediate. wikipedia.orglibretexts.org Acid-catalyzed halogenation, for instance, proceeds through an enol intermediate and can lead to the selective monohalogenation at the more substituted alpha-carbon. wikipedia.orglibretexts.org

Oxidation of the alkyl chain can also be directed. While the existing ketone and carboxylic acid are relatively stable to further oxidation, the C-H bonds can be oxidized under specific conditions. For example, directed C-H functionalization using transition metal catalysts like rhodium could potentially introduce new functional groups at specific positions, guided by the existing carbonyl or carboxyl groups. researchgate.netnih.gov Furthermore, should a hydroxyl group be introduced onto the chain, for example through reduction of the ketone followed by other steps, it could be further oxidized. The oxidation of α-hydroxy acids to α-keto acids is a known transformation. organic-chemistry.orgmdpi.com

Table 3: Potential Selective Functionalization of the Alkyl Chain

Position on Chain Reagents Reaction Type Potential Product
C6 (α to C=O) Br₂, CH₃COOH Acid-catalyzed Bromination libretexts.org 7-(3-Bromophenyl)-6-bromo-7-oxoheptanoic acid
C6 (α to C=O) I₂, CuO α-Iodination wikipedia.org 7-(3-Bromophenyl)-6-iodo-7-oxoheptanoic acid

Rearrangement Reactions and Cyclizations Involving the Compound

The bifunctional nature of this compound, possessing both an electrophilic carbonyl carbon and a nucleophilic carboxylate (or its activated derivative), as well as an aryl halide, makes it a prime candidate for intramolecular reactions.

Intramolecular cyclization can occur between the carboxylic acid and the ketone. As a ζ-keto acid (a 6-keto acid), it has the potential to undergo intramolecular cyclization to form a nine-membered lactone, although the formation of such large rings can be entropically disfavored. The cyclization of γ- and δ-hydroxy acids to the corresponding lactones is a common reaction, often catalyzed by acid. youtube.comacs.org A similar principle could be applied here, potentially after reduction of the ketone to a hydroxyl group.

More plausibly, the aryl bromide moiety can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, an intramolecular Heck reaction could be envisioned where the carboxylic acid is first converted to an alkene-containing ester or amide. Alternatively, intramolecular α-arylation of the ketone can be a powerful method for synthesizing benzo-fused heterocycles. This transformation can be promoted by photostimulation via an SRN1 mechanism, involving the ketone enolate as the nucleophile. Such a reaction would lead to the formation of a tricyclic system containing a seven-membered ring.

Table 4: Potential Intramolecular Cyclization Reactions

Reacting Groups Conditions Reaction Type Product Type
Ketone (enolate) & Aryl bromide t-BuOK, liquid NH₃, hv SRN1 Cyclization Fused tricyclic ketone
Carboxylic acid & Aryl bromide Pd catalyst, base, heat Intramolecular Esterification/Lactonization Fused bicyclic lactone

Enzymatic Transformations and Biocatalysis of Keto Acids

Amine Transaminase-Mediated Synthesis of Amino Acid Analogs from Keto-Acids

Amine transaminases (ATAs) are a crucial class of enzymes for the synthesis of chiral amines, which are valuable building blocks for pharmaceuticals. acs.org These enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl group on a substrate, such as the ketone moiety in 7-(3-Bromophenyl)-7-oxoheptanoic acid. rsc.orgacademie-sciences.fr This reaction, known as asymmetric amination, produces a chiral amino acid analog with high stereoselectivity. researchgate.net The process relies on a pyridoxal-5′-phosphate (PLP) cofactor, which facilitates the transfer of the amino group. academie-sciences.frdiva-portal.org

To enhance efficiency and reduce waste, biocatalytic steps are often integrated with chemical reactions in what are known as chemo-enzymatic cascade processes. acs.orgmdpi.com These one-pot sequences allow for multi-step syntheses without the need to isolate and purify intermediate compounds. mdpi.com For the synthesis of an amino acid analog from this compound, a cascade might begin with a chemical step, such as a Friedel-Crafts acylation to form the keto-acid itself. mdpi.com This is immediately followed by an enzymatic step where an amine transaminase is introduced to asymmetrically convert the ketone into the desired chiral amine. acs.orgrsc.org Optimizing the compatibility between the chemical and enzymatic steps is critical, as components of the chemical reaction can inhibit enzyme activity. rsc.org

Cascade Step Description Catalyst Type Key Transformation
1Synthesis of Keto-AcidChemical (e.g., Lewis Acid)Formation of C-C bond to create the ketone structure.
2Asymmetric AminationBiological (Amine Transaminase)Conversion of prochiral ketone to a chiral amine.

This interactive table outlines a typical chemo-enzymatic cascade for synthesizing a chiral amine from a keto-acid.

A key advantage of using enzymes like amine transaminases is their exceptional control over selectivity. academie-sciences.fr

Regioselectivity refers to the enzyme's ability to catalyze a reaction at a specific site in a molecule with multiple reactive sites. In the case of this compound, the ATA selectively targets the ketone's carbonyl carbon for amination. diva-portal.org

Enantioselectivity is the enzyme's ability to produce one enantiomer (a specific 3D mirror image of a molecule) in preference to the other. acs.org ATAs can generate chiral amines with very high enantiomeric excess (ee), often exceeding 98-99%. academie-sciences.frresearchgate.net

This high degree of selectivity is determined by the precise three-dimensional structure of the enzyme's active site, where the substrate binds. mdpi.com Different ATAs can produce either the (R)- or (S)-enantiomer, providing access to both chiral forms of the target amino acid analog. acs.org

Other Enzymatic Derivatizations

While transamination is a primary biocatalytic route, other enzymes can also modify this compound. Ketoreductases (KREDs), for example, are a class of oxidoreductase enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols. diva-portal.orgacademie-sciences.fr This transformation requires a nicotinamide (B372718) cofactor such as NAD(P)H to deliver a hydride to the carbonyl group. academie-sciences.fr Applying a KRED to this compound would yield a chiral 7-(3-bromophenyl)-7-hydroxyheptanoic acid, another valuable synthetic intermediate.

Other enzyme classes that could potentially modify the keto-acid include:

L-amino acid deaminases: These enzymes catalyze the deamination of amino acids to form their corresponding α-keto acids. nih.govresearchgate.net

Imine reductases (IREDs): These enzymes are used to form secondary and tertiary amines by reducing imine bonds. academie-sciences.fracademie-sciences.fr

Biocatalytic Approaches for Structural Modification

Biocatalysis provides advanced tools for the structural modification of complex molecules. A significant area of research is the discovery and engineering of enzymes to improve their function for industrial applications. mdpi.comacs.org Through techniques like directed evolution, scientists can create enzyme variants with enhanced properties, such as:

Improved substrate scope: Modifying an enzyme to accept non-natural substrates like this compound more efficiently. acs.org

Increased activity and stability: Engineering enzymes to be more robust and efficient under demanding industrial process conditions, such as high substrate concentrations or the presence of organic solvents. acs.org

Enhanced selectivity: Fine-tuning the enzyme to achieve even higher levels of regio- and enantioselectivity. acs.org

These protein engineering efforts are expanding the capabilities of biocatalysis, making it an increasingly viable and powerful strategy for the synthesis of complex pharmaceutical intermediates. acs.org

Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-bromophenyl group and the aliphatic protons of the heptanoic acid chain. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The aliphatic protons would resonate in the upfield region (δ 1.0-3.0 ppm), with their chemical shifts and multiplicities determined by their proximity to the electron-withdrawing carbonyl and carboxylic acid groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbons of the ketone and carboxylic acid would appear at the most downfield shifts (typically δ 170-200 ppm). The aromatic carbons would resonate in the range of δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the heptanoic acid chain would be found in the upfield region (δ 20-40 ppm).

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule. COSY would reveal proton-proton couplings, while HSQC and HMBC would establish one-bond and multiple-bond correlations between protons and carbons, respectively.

Predicted ¹H NMR Data for 7-(3-Bromophenyl)-7-oxoheptanoic acid

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic CH 7.0 - 8.0 m
-CH₂- (adjacent to C=O) 2.8 - 3.2 t
-CH₂- (adjacent to COOH) 2.2 - 2.6 t
Other aliphatic -CH₂- 1.2 - 1.8 m

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Ketone) 195 - 205
C=O (Carboxylic Acid) 170 - 180
Aromatic C-Br 120 - 125
Aromatic CH 125 - 135
Aromatic C (quaternary) 135 - 145

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HRMS is a critical technique for determining the precise elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound. The theoretical exact mass of this compound (C₁₃H₁₅BrO₃) can be calculated, and comparison with the experimentally determined mass would verify its identity.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of the compound and for identifying any potential impurities or degradation products. The retention time of the compound in the liquid chromatography column provides a characteristic identifier, while the mass spectrometer offers structural information.

Theoretical HRMS Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (m/z)
C₁₃H₁₅⁷⁹BrO₃ [M+H]⁺ 299.0226
C₁₃H₁₅⁸¹BrO₃ [M+H]⁺ 301.0205
C₁₃H₁₅⁷⁹BrO₃ [M+Na]⁺ 321.0045

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is expected to show characteristic absorption bands for the carboxylic acid, ketone, and aromatic functionalities.

The carboxylic acid group will exhibit a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. The ketonic C=O stretch is expected to appear at a slightly lower wavenumber, typically in the range of 1680-1700 cm⁻¹, due to conjugation with the aromatic ring. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretch will likely appear in the fingerprint region, below 1000 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carboxylic Acid C=O stretch 1700 - 1725
Ketone C=O stretch 1680 - 1700
Aromatic C-H stretch > 3000
Aromatic C=C stretch 1450 - 1600
Aliphatic C-H stretch 2850 - 2960

Advanced Chromatographic Techniques (e.g., HPLC, UPLC, SFC)

Advanced chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are commonly employed for the analysis of organic acids. A C18 stationary phase with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be suitable. Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs. UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles.

Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that uses supercritical carbon dioxide as the primary mobile phase, often with a co-solvent like methanol. This technique can be particularly useful for the separation of chiral compounds if a chiral stationary phase is used, although this compound is achiral. SFC can offer faster separations and reduced solvent consumption.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound has not been reported, analysis of related structures suggests that the molecule would adopt a conformation influenced by intermolecular interactions.

Computational and Theoretical Studies of 7 3 Bromophenyl 7 Oxoheptanoic Acid

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a flexible molecule such as 7-(3-bromophenyl)-7-oxoheptanoic acid are intrinsically linked to its three-dimensional structure. ijpsr.com Conformational analysis is the systematic study of the different spatial arrangements of atoms that a molecule can adopt through rotation about its single bonds. ijpsr.com Given the rotatable bonds in its heptanoic acid chain, this compound can exist in numerous conformations.

Molecular modeling techniques, particularly using molecular mechanics (MM) force fields, are employed to perform a conformational search. This process aims to identify the low-energy conformers that are most likely to be populated at equilibrium. The analysis involves mapping the potential energy surface of the molecule by systematically rotating key dihedral angles. The results of such an analysis typically reveal that only a few conformations are energetically favorable. These stable conformers are crucial for understanding how the molecule might interact with a biological target, as the bioactive conformation is often one of the low-energy states.

For this compound, key dihedral angles include those along the C-C bonds of the heptanoic acid chain and the bond connecting the carbonyl group to the phenyl ring. A systematic grid search or more advanced methods like Monte Carlo or molecular dynamics simulations can be used to explore the conformational space. The energies of the resulting conformers are calculated and ranked to identify the global minimum and other low-energy local minima. These studies might reveal, for instance, folded, hairpin-like conformations stabilized by intramolecular interactions, or more extended, linear shapes. acs.org

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)178.5° (anti)0.0065.2
2-65.2° (gauche)1.2520.1
368.9° (gauche)1.3514.7

Note: Data is hypothetical and for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and chemical reactivity of this compound. nih.gov These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and other electronic properties. lsu.eduarxiv.org

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, indicating sites susceptible to electrophilic attack. The bromine atom would also influence the electronic landscape of the phenyl ring. Mulliken charge analysis provides a quantitative measure of the partial charge on each atom, further detailing the electronic distribution. nih.gov

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D
Mulliken Charge on C=O Carbon+0.45 e
Mulliken Charge on C=O Oxygen-0.52 e

Note: Data is hypothetical and for illustrative purposes, calculated at the B3LYP/6-31G(d) level of theory.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which can be used to interpret and verify experimental results. nih.gov For this compound, quantum chemical calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net

Vibrational frequency calculations, typically performed after a geometry optimization at the same level of theory, can predict the IR spectrum. numberanalytics.com The calculated frequencies correspond to the vibrational modes of the molecule. These predictions are instrumental in assigning the absorption bands observed in an experimental IR spectrum to specific functional groups and molecular motions. For this molecule, characteristic frequencies for the C=O stretching of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and the C-Br stretch would be of particular interest.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical chemical shifts for each nucleus in the molecule. By comparing the predicted spectrum with the experimental one, a confident assignment of all signals in the NMR spectra can be achieved, aiding in the structural elucidation of the compound and its conformers.

Table 3: Hypothetical Predicted IR Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)3450
C-H stretch (Aromatic)3080
C-H stretch (Aliphatic)2940
C=O stretch (Ketone)1715
C=O stretch (Carboxylic Acid)1760
C-Br stretch680

Note: Data is hypothetical and unscaled.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the transition states and energy barriers of chemical transformations. acs.org For reactions involving this compound, such as its synthesis or subsequent functionalization, computational approaches can map out the entire reaction pathway.

By calculating the potential energy surface for a proposed reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For example, if the carboxylic acid group were to be involved in an esterification reaction, computational methods could be used to compare different catalytic mechanisms, such as acid- or base-catalyzed pathways, to determine the most energetically favorable route. acs.orgnih.gov These studies can also shed light on the role of solvents and other reaction conditions.

In-Silico Studies on Molecular Interactions and Recognition

In-silico studies are critical for predicting how a molecule like this compound might interact with biological macromolecules, a key aspect of drug discovery and design. nih.gov Molecular docking is a prominent technique used to predict the preferred binding mode of a ligand to a receptor, typically a protein. biointerfaceresearch.com

In a hypothetical scenario where this compound is investigated as an enzyme inhibitor, molecular docking simulations would be performed to place the molecule into the active site of the target protein. mdpi.comproquest.com The simulation would generate various possible binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results can identify the most likely binding conformation and the key amino acid residues involved in the interaction. For this compound, the carboxylic acid group could act as a hydrogen bond donor and acceptor, the ketone as a hydrogen bond acceptor, and the bromophenyl ring could engage in hydrophobic or halogen bonding interactions. These insights are crucial for understanding the basis of molecular recognition and for guiding the design of more potent and selective analogs. researchgate.net

Applications As a Versatile Synthetic Intermediate and Building Block

Role in the Synthesis of Functionalized Organic Molecules

The structure of 7-(3-Bromophenyl)-7-oxoheptanoic acid allows for its use in the synthesis of a variety of functionalized organic molecules. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. The ketone functionality can be targeted by nucleophiles, reduced to a secondary alcohol, or used in condensation reactions. Furthermore, the bromine atom on the phenyl ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.

This trifunctional nature allows for a stepwise and controlled elaboration of the molecular structure. For instance, the carboxylic acid can be protected while the bromo-aromatic part undergoes a cross-coupling reaction, followed by deprotection and further modification of the acid group. This versatility makes it an attractive starting material for creating diverse molecular libraries for various research applications.

While specific research exclusively detailing the use of this compound is not abundant in publicly accessible literature, the applications of analogous compounds provide strong evidence for its potential. For example, similar keto-acids are used as intermediates in the synthesis of biologically active compounds. The related compound, 7-chloro-2-oxoheptanoic acid, serves as an intermediate in the synthesis of cilastatin, a dehydropeptidase inhibitor. google.com

Table 1: Structural Analogs of this compound and Their Identifiers

Compound Name CAS Number Molecular Formula
7-(4-Bromophenyl)-7-oxoheptanoic acid 898787-83-2 C13H15BrO3
7-(3-Chlorophenyl)-7-oxoheptanoic acid 898765-73-6 C13H15ClO3
7-(3-Methylphenyl)-7-oxoheptanoic acid 898765-39-4 C14H18O3
7-(3-Methoxyphenyl)-7-oxoheptanoic acid 898765-60-1 C14H18O4
7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoic acid Not Available C13H12F4O3

This table presents a selection of structurally related compounds to illustrate the variations of the phenyl substituent.

Incorporation into Complex Molecular Architectures and Scaffolds

The ability to participate in various chemical reactions makes this compound a suitable candidate for incorporation into more complex molecular architectures and scaffolds. The long aliphatic chain provides flexibility, while the rigid phenyl ring offers a defined spatial orientation.

The bromine atom is particularly significant for building complex structures. Through reactions like the Suzuki coupling, the bromophenyl group can be linked to a wide array of boronic acids, introducing new aryl or heteroaryl moieties. This is a powerful strategy for constructing bi-aryl systems, which are common motifs in pharmaceuticals and materials science.

For example, a synthetic route could involve the coupling of the bromophenyl group with a fluorescent tag or a pharmacophore, followed by the modification of the heptanoic acid chain to attach it to a larger molecular assembly. The ketone group could also be used as a handle for further functionalization, for example, through the formation of hydrazones or oximes, which can introduce additional diversity into the final structure.

Use in the Development of Linker Technologies in Chemical Biology Research

This compound possesses features that are desirable in a linker scaffold. The heptanoic acid chain provides a flexible spacer of a defined length. The carboxylic acid end can be readily activated to form amide bonds with amine groups on proteins, antibodies, or other biomolecules. The bromophenyl group at the other end serves as a versatile handle for attaching a payload molecule, such as a cytotoxic drug or a fluorescent probe, through cross-coupling reactions. The presence of the ketone group within the linker can also influence its conformation and polarity.

While direct application of this compound as a linker is not explicitly documented, structurally similar molecules are used in this context. keyorganics.net The combination of a flexible aliphatic chain and a rigid aromatic group allows for precise control over the distance and spatial orientation between the two connected entities, which is a key aspect of linker design.

Precursor for Advanced Materials Chemistry

The structural motifs present in this compound also suggest its potential as a precursor in advanced materials chemistry. The aromatic ring and the long alkyl chain can be incorporated into polymers or liquid crystals. The reactivity of the bromine atom allows for the polymerization of this molecule through cross-coupling reactions, potentially leading to novel polymers with interesting thermal or optical properties.

Furthermore, the carboxylic acid group can be used to anchor the molecule to surfaces, for example, in the formation of self-assembled monolayers (SAMs) on metal oxides. The resulting organic layer would present a bromophenyl surface, which could be further functionalized. Research in advanced materials often explores the interplay between molecular structure and macroscopic properties, and building blocks like this compound offer a platform for creating new materials with tailored characteristics. ntu.ac.uk

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis and Transformation

The future synthesis and modification of 7-(3-Bromophenyl)-7-oxoheptanoic acid will increasingly prioritize environmentally benign methodologies. Green chemistry principles can be applied to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key research avenues will likely include:

Use of Greener Solvents: A shift from traditional volatile organic compounds to more sustainable alternatives such as water, supercritical fluids, or bio-derived solvents will be a primary focus. Photocatalytic processes in aqueous media, for instance, have shown promise for the synthesis of aromatic ketones, offering a mild and environmentally friendly option.

Catalytic Approaches: The development of highly efficient and recyclable catalysts can significantly reduce the environmental impact. This includes the exploration of heterogeneous catalysts that can be easily separated from the reaction mixture and reused.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. This involves designing reaction pathways that avoid the use of stoichiometric reagents and the generation of byproducts.

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or photochemical methods can lead to faster reaction times and lower energy consumption compared to conventional heating.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

To fully exploit the synthetic potential of this compound, the development of novel catalytic systems that offer high selectivity will be crucial. The presence of multiple reactive sites in the molecule—the aromatic ring, the ketone, and the carboxylic acid—presents both a challenge and an opportunity for selective transformations.

Future research in this area could focus on:

Biocatalysis: Enzymes, with their inherent high chemo-, regio-, and stereoselectivity, offer a powerful tool for the transformation of this compound. Lipases could be employed for selective esterification or hydrolysis of the carboxylic acid, while oxidoreductases could target the ketone or other positions on the molecule.

Photoredox Catalysis: This rapidly evolving field of catalysis enables a wide range of transformations under mild conditions. For this compound, photoredox catalysis could be used to facilitate novel cross-coupling reactions at the brominated position or to activate the ketone for unique transformations.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for various transformations. Chiral organocatalysts could be particularly valuable for the asymmetric modification of the molecule, leading to the synthesis of enantiomerically pure derivatives.

Nanocatalysis: Catalysts based on nanoparticles often exhibit unique reactivity and selectivity due to their high surface area and quantum size effects. The application of nanocatalysts could lead to the discovery of new and efficient transformations of this compound.

Discovery of Unprecedented Reactivities and Transformations

The unique combination of functional groups in this compound provides a platform for the discovery of novel chemical reactions and transformations. Moving beyond the predictable reactivity of each functional group in isolation, future research will explore the interplay between these groups to uncover unprecedented chemical behavior.

Potential areas of exploration include:

Intramolecular Cyclizations: The aliphatic chain connecting the aromatic ring and the carboxylic acid could participate in intramolecular cyclization reactions, leading to the formation of novel polycyclic structures. These reactions could be triggered by various stimuli, such as light, heat, or the presence of a specific catalyst.

Domino Reactions: A single synthetic operation could be designed to trigger a cascade of reactions, rapidly building molecular complexity from the this compound scaffold. Such domino reactions are highly efficient and atom-economical.

Activation of C-H Bonds: The development of methods for the selective functionalization of otherwise unreactive C-H bonds on the aromatic ring or the aliphatic chain would open up new avenues for derivatization.

Unexpected Reactivity of the Bromine Atom: While the bromine atom is a classical handle for cross-coupling reactions, its reactivity can be influenced by the other functional groups in the molecule. Investigating its participation in less conventional transformations could lead to the discovery of new synthetic methodologies.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for the rapid synthesis and screening of large libraries of compounds for drug discovery and materials science necessitates the integration of versatile building blocks like this compound into automated synthesis platforms.

Future efforts in this domain will likely involve:

Solid-Phase Synthesis: The carboxylic acid moiety of this compound could be anchored to a solid support, allowing for the efficient and automated synthesis of a wide range of derivatives through sequential reactions on the aromatic ring and the ketone.

Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up. The development of flow-based synthetic routes to and from this compound would significantly accelerate the production of its derivatives.

Robotic Synthesis: Fully automated robotic platforms can perform complex multi-step syntheses with high precision and throughput. Adapting the chemistry of this compound for these platforms will enable the rapid generation of diverse compound libraries for biological or material screening.

Advanced Theoretical Prediction and Design of Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. These methods can be used to predict the properties of molecules, to design new derivatives with desired characteristics, and to elucidate reaction mechanisms.

For this compound, advanced theoretical approaches can be applied to:

Predicting Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound, guiding the synthesis of compounds with enhanced therapeutic potential.

Designing Novel Materials: Computational simulations can be used to predict the material properties of polymers or other materials incorporating the this compound scaffold, enabling the rational design of new functional materials.

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanical methods can provide detailed insights into the mechanisms of reactions involving this compound, facilitating the optimization of reaction conditions and the discovery of new transformations.

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of potential drug candidates derived from this compound, allowing for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles.

Q & A

Q. What are the recommended synthetic routes for 7-(3-Bromophenyl)-7-oxoheptanoic acid, and how can reaction conditions be optimized?

A viable synthetic pathway involves Friedel-Crafts acylation using 3-bromophenylacetic acid (or derivatives) as a starting material, followed by chain elongation via alkylation or condensation reactions. For example, coupling 3-bromophenylacetic acid with a six-carbon diacid derivative could yield the target compound. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical, as seen in analogous syntheses of 6-(2-Bromophenyl)-6-oxohexanoic acid, where anhydrous dichloromethane and Lewis acids like AlCl₃ improved yields . Purity assessment via HPLC (>95%) and recrystallization in ethanol/water mixtures is recommended .

Q. How should researchers address solubility challenges during purification of this compound?

The compound’s insolubility in water necessitates polar aprotic solvents (e.g., DMF or DMSO) for dissolution during purification. Column chromatography using silica gel with a gradient elution (hexane:ethyl acetate) is effective for separating byproducts. For recrystallization, mixed solvents like ethanol/water or acetone/hexane are preferred, as demonstrated for structurally similar aryl-substituted carboxylic acids .

Q. What analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the bromophenyl moiety (δ ~7.2–7.5 ppm for aromatic protons) and ketone/acid functionalities .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~311.0 Da).
  • Melting Point Analysis : Compare observed mp with literature values (e.g., 3-Bromophenylacetic acid melts at 99–102°C ; adjust for chain length differences).
  • HPLC : Assess purity using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for similar brominated aryl ketocarboxylic acids?

Discrepancies often arise from variations in reaction stoichiometry, moisture sensitivity, or competing side reactions (e.g., debromination). For example, 3-Bromophenylacetic acid synthesis yields range from >90% under anhydrous conditions to <80% in humid environments . Systematic DOE (Design of Experiments) approaches, including screening of catalysts (e.g., AlCl₃ vs. FeCl₃) and temperature gradients, are advised. Replicate studies under inert atmospheres (N₂/Ar) are critical to confirm reproducibility .

Q. What experimental strategies can elucidate the metabolic stability of this compound in biological systems?

  • In Vitro Studies : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Include controls with cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzymatic pathways .
  • Isotopic Labeling : Synthesize a deuterated analog to track metabolic byproducts.
  • Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict susceptibility to hydrolysis or oxidation based on electron-withdrawing effects of the bromine substituent .

Q. How can the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) be enhanced for derivative synthesis?

The bromophenyl group is a potential site for palladium-catalyzed coupling. Pre-activation via boronation (e.g., Miyaura borylation using bis(pinacolato)diboron) generates a boronic ester intermediate, enabling Suzuki reactions with aryl halides. Optimize ligand systems (e.g., SPhos or XPhos) and base (K₂CO₃ vs. CsF) to improve coupling efficiency, as shown for 4-Bromophenylbutanoic acid derivatives .

Q. What safety protocols are essential for handling this compound, given its structural analogs’ hazards?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential release of toxic fumes (e.g., HBr) during heating .
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services, as mandated for brominated aromatics .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze degradation via HPLC at intervals (0, 1, 3, 6 months).
  • pH Profiling : Dissolve in buffers (pH 1–10) and monitor hydrolysis by LC-MS. Acidic conditions may cleave the ketone or ester linkages in derivatives .

Q. What strategies mitigate interference from the bromine atom in spectroscopic analyses?

  • NMR : Use deuterated DMSO-d₆ to dissolve the compound, as bromine’s quadrupolar moment can broaden peaks. 2D NMR (COSY, HSQC) clarifies overlapping signals .
  • IR Spectroscopy : Differentiate C=O stretches (acid: ~1700 cm⁻¹; ketone: ~1680 cm⁻¹) to confirm functional groups .

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